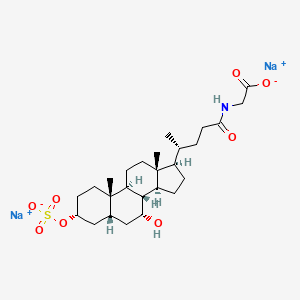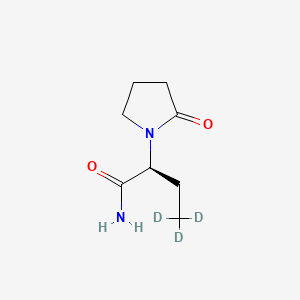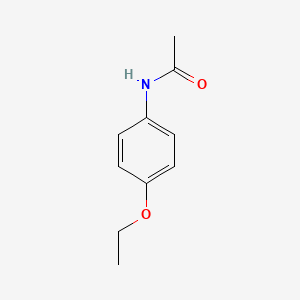
(6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of steroidal compounds often involves complex chemical processes designed to introduce specific functional groups or structural changes. Toscano et al. (1977) discuss the introduction of a halogen atom at C-2 of steroid 3-ketofluorohydrins, which prevents rearrangement and maintains the desired configuration for potent anti-inflammatory activity without systemic effects (Toscano et al., 1977).
Molecular Structure Analysis
Understanding the molecular structure is crucial for elucidating the function and reactivity of chemical compounds. Terzis and Theophanides (1975) provide insights into the crystal and molecular structure of a closely related synthetic steroid, revealing how molecular arrangements can influence the compound's biological activity (Terzis & Theophanides, 1975).
Chemical Reactions and Properties
The chemical reactivity and properties of steroidal compounds like this one are influenced by the presence and position of functional groups. Kieslich et al. (1969) describe specific hydroxylation reactions that modify steroidal structures, affecting their biological activity and metabolic pathways (Kieslich et al., 1969).
Scientific Research Applications
Synthesis and Structural Elucidation
A study by Thalén & Wickström (2000) involved the synthesis and structure elucidation of potential 6-oxygenated metabolites of a closely related compound, highlighting the importance of oxidation in the 6-position as a significant metabolic pathway for glucocorticosteroids. This research underscores the compound's relevance in understanding steroid metabolism and designing synthetic glucocorticosteroids with improved pharmacological profiles Thalén & Wickström, 2000.
Pharmacological Applications
Park et al. (2006) synthesized and evaluated methyl 9alpha-fluoro-11beta,17alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16alpha-carboxylate (FP16CM) and its derivatives as potent anti-inflammatory steroids based on the antedrug concept. These compounds showed significant pharmacological activities without systemic adverse effects, illustrating the compound's potential in the development of safer glucocorticoid therapies Park et al., 2006.
X-ray Powder Diffraction Analysis
Wang, Bian, & Chen (2019) provided X-ray powder diffraction data, unit-cell parameters, and space group for a structurally similar compound, demonstrating the compound's utility in crystallography and materials science. This research aids in the precise characterization of steroid compounds, which is crucial for their pharmaceutical development and material science applications Wang, Bian, & Chen, 2019.
Photochemistry and Stability
Iqbal, Husain, & Gupta (2006) investigated the photochemistry of desonide, a non-fluorinated steroidal anti-inflammatory drug, under various conditions, yielding insights into the stability and degradation pathways of steroid compounds. Understanding the photochemical behavior of steroids like the compound is essential for ensuring their stability and efficacy in pharmaceutical formulations Iqbal, Husain, & Gupta, 2006.
properties
IUPAC Name |
(1S,2S,8S,11S,13R,14S,15S,17S)-8-fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO4/c1-11-6-13-14-8-16(23)15-7-12(25)4-5-21(15,3)22(14)18(27-22)9-20(13,2)19(11)17(26)10-24/h4-5,7,11,13-14,16,18-19,24H,6,8-10H2,1-3H3/t11-,13+,14?,16+,18+,19-,20+,21+,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXRTQTYUQWMME-CKNSNADWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)CO)C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@H]1C(=O)CO)C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747706 |
Source


|
| Record name | (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione | |
CAS RN |
61618-89-1 |
Source


|
| Record name | (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

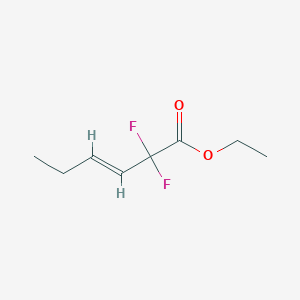

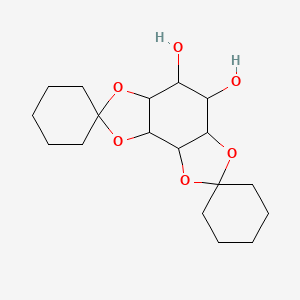

![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)
